1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-

Overview

Description

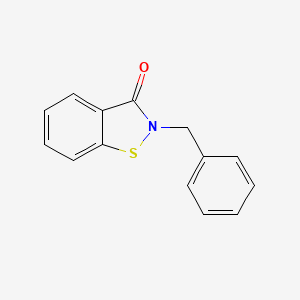

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- is an organic compound belonging to the class of benzisothiazolones. It is characterized by a benzisothiazolone core structure with a phenylmethyl substituent at the 2-position. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- can be synthesized through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield and proceeds via a consecutive process with sulfur-carbon bond and sulfur-nitrogen bond formation .

Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride. This route provides high yields of 2-aryl-1,2-benzisothiazol-3(2H)-ones .

Industrial Production Methods

Industrial production methods for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted benzisothiazolones depending on the nucleophile used.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its biological activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- can be compared with other benzisothiazolone derivatives:

1,2-Benzisothiazol-3(2H)-one: Lacks the phenylmethyl substituent, resulting in different chemical and biological properties.

2-Substituted 1,2-Benzisothiazol-3(2H)-ones: Various substituents at the 2-position can significantly alter the compound’s reactivity and biological activity.

The uniqueness of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- lies in its specific substituent, which imparts distinct chemical and biological properties compared to other benzisothiazolone derivatives.

Biological Activity

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, commonly referred to as benzisothiazolinone (BIT), is a compound with significant biological activity, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological properties, including data tables and case studies that illustrate its effects and applications.

Chemical Structure and Properties

- Chemical Formula : C₇H₅NOS

- CAS Number : 2634-33-5

- Molecular Weight : 155.18 g/mol

The compound belongs to the class of isothiazolinones, which are characterized by their heterocyclic structure that contributes to their biological activity.

Antimicrobial Activity

BIT is widely recognized for its antimicrobial properties. It is used as a biocide in various industrial applications, including paints, coatings, and cleaning agents. The effectiveness of BIT against various microorganisms has been documented in several studies.

Table 1: Antimicrobial Efficacy of BIT

The above table summarizes the minimum inhibitory concentrations (MIC) for various microorganisms, indicating that BIT exhibits potent antimicrobial activity even at low concentrations.

BIT acts primarily by disrupting cellular processes in microorganisms. Its mechanism involves the inhibition of key metabolic pathways and interaction with thiol groups in proteins, which can lead to cell death. Studies have shown that the presence of thiol-containing compounds can quench the inhibitory activity of BIT, confirming its mode of action .

Toxicological Profile

While BIT is effective as an antimicrobial agent, it also poses certain risks to human health and the environment. The following points summarize its toxicological profile:

- Acute Toxicity : BIT is classified as having moderate acute toxicity with oral LD50 values ranging from 670 mg/kg to 1150 mg/kg in various animal models .

- Dermal Absorption : Studies indicate that BIT can be absorbed through the skin, with absorption rates reported up to 61.9% in humans when applied topically .

- Sensitization Potential : There are documented cases of contact dermatitis associated with BIT exposure, highlighting its potential as a skin sensitizer .

Table 2: Toxicity Data for BIT

| Exposure Route | LD50 (mg/kg) | Study Reference |

|---|---|---|

| Oral (Rats) | 1020 | HSDB |

| Dermal (Rats) | >2000 | US EPA |

| Skin Sensitization | Positive in humans | Patch Test |

Environmental Impact

BIT is known to be very toxic to aquatic life, raising concerns about its environmental impact when used in industrial applications. Studies have shown that degradation products resulting from BIT photodegradation also exhibit biological activity, necessitating further research into their ecological effects .

Case Studies

- Industrial Application : A case study involving a paint factory worker highlighted contact dermatitis resulting from exposure to BIT-containing products. This underscores the importance of safety measures when handling chemical agents in industrial settings .

- Aquatic Toxicity Assessment : Research conducted on zebrafish embryos demonstrated that BIT is a developmental toxicant, emphasizing the need for careful management of this compound in environments where aquatic organisms may be exposed .

Properties

IUPAC Name |

2-benzyl-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c16-14-12-8-4-5-9-13(12)17-15(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTHESNNWLOVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431485 | |

| Record name | 2-benzyl-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2514-36-5 | |

| Record name | 2-benzyl-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.